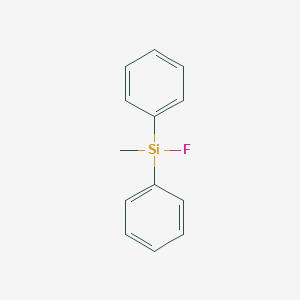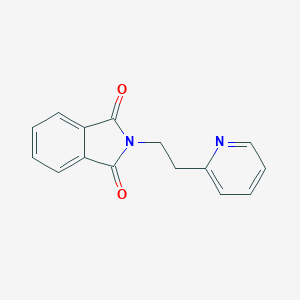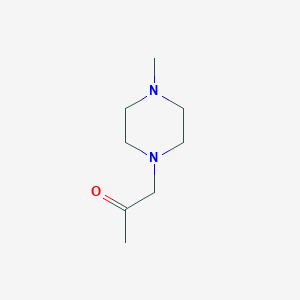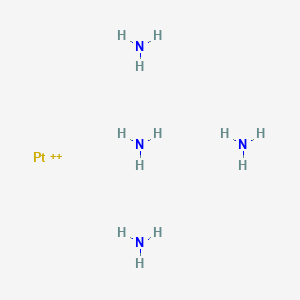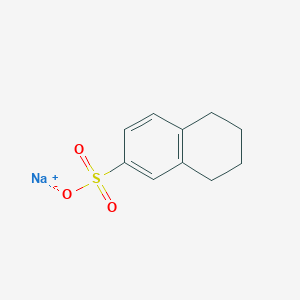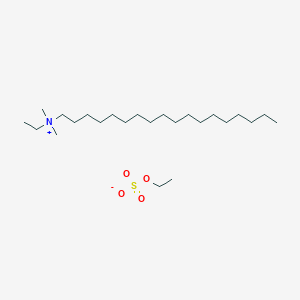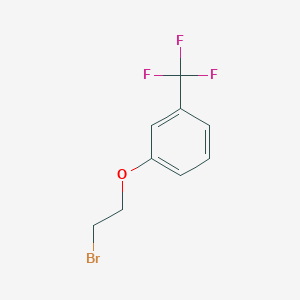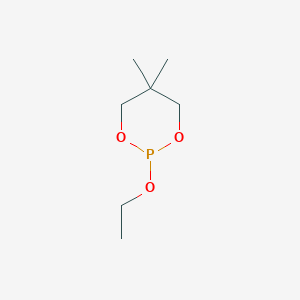
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound with the molecular formula C7H15O4P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride in the presence of anhydrous toluene and triethylamine . The reaction typically involves the formation of an intermediate, which is then treated with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphosphorinanes, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through phosphorylation and hydrolysis reactions. The compound can form pentacoordinated phosphorus intermediates, which are highly reactive and play a crucial role in various catalytic processes . These intermediates can interact with enzymes and other biomolecules, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound is similar in structure but lacks the ethoxy group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: It has a chlorine atom instead of the ethoxy group.
Uniqueness
2-Ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
1007-57-4 |
|---|---|
Formule moléculaire |
C7H15O3P |
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H15O3P/c1-4-8-11-9-5-7(2,3)6-10-11/h4-6H2,1-3H3 |
Clé InChI |
CNAJZRQKQRDTJQ-UHFFFAOYSA-N |
SMILES |
CCOP1OCC(CO1)(C)C |
SMILES canonique |
CCOP1OCC(CO1)(C)C |
| 1007-57-4 | |
Synonymes |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


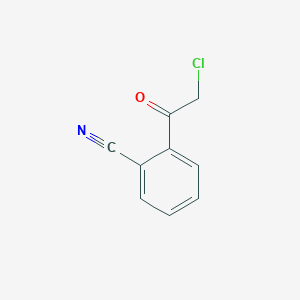
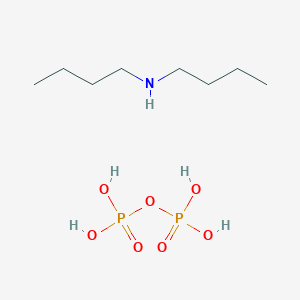
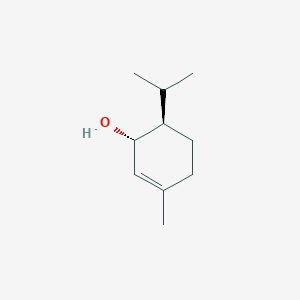
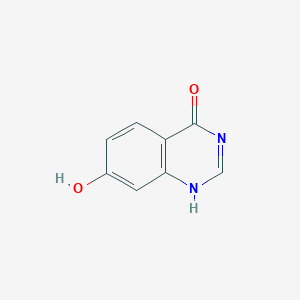
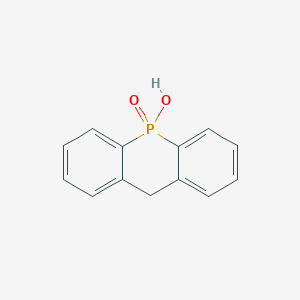

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
